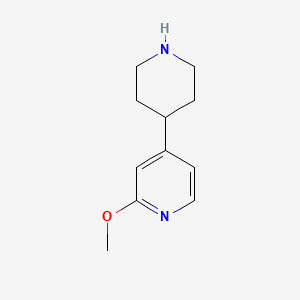

2-Methoxy-4-(piperidin-4-yl)pyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-4-piperidin-4-ylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-8-10(4-7-13-11)9-2-5-12-6-3-9/h4,7-9,12H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVOFNLUAQZKIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving 2 Methoxy 4 Piperidin 4 Yl Pyridine and Its Derivatives

Strategies for Constructing the 2-Methoxy-4-Pyridine Moiety

The formation of the 2-methoxy-4-pyridine core can be approached through various synthetic routes, including the de novo synthesis of the pyridine (B92270) ring followed by functionalization, or the modification of a pre-existing pyridine scaffold.

Pyridine Ring Formation and Functionalization Approaches

The synthesis of polysubstituted pyridines can be achieved through cyclization of linear precursors or by decorating the pyridine nucleus. nih.gov While classic methods like the Hantzsch or Bohlmann-Rahtz syntheses provide routes to pyridine rings, a more common and direct approach for a target like 2-Methoxy-4-(piperidin-4-yl)pyridine involves the functionalization of a pre-formed pyridine ring.

A versatile strategy begins with pyridine N-oxides, which can be activated for nucleophilic addition. For instance, the addition of Grignard reagents to pyridine N-oxides, followed by treatment with acetic anhydride, can yield 2-substituted pyridines. organic-chemistry.org Another modern approach involves the direct C-H functionalization of pyridines. Palladium-mediated direct arylation, for example, allows for C-C bond formation at the C4 position without requiring pre-functionalization of the pyridine starting material. nih.gov This method is particularly powerful for integrating substituents at specific positions. nih.gov

Introduction of the Methoxy (B1213986) Substituent

The methoxy group at the 2-position of the pyridine ring is typically introduced via nucleophilic aromatic substitution (SNAr). This reaction is facilitated by the electron-withdrawing nature of the ring nitrogen. A common precursor for this transformation is a 2-halopyridine, such as 2-chloropyridine (B119429).

The reaction of 2-chloropyridine derivatives with sodium methoxide (B1231860) (NaOMe) in an anhydrous alcohol solvent like methanol (B129727) is an effective method for producing 2-methoxypyridines. researchgate.netresearchgate.net The presence of two cyano groups on the pyridine ring, for example, can significantly facilitate the nucleophilic substitution of the halogen. researchgate.net It is crucial to use anhydrous conditions, as the presence of water can lead to hydrolysis side products. researchgate.net

Table 1: Conditions for Methoxylation of 2-Chloropyridine Derivatives

| Precursor | Reagent | Solvent | Conditions | Product | Ref |

|---|---|---|---|---|---|

| 2-Chloropyridine | NaOMe | Methanol | Reflux, 4h | 2-Methoxypyridine (B126380) | researchgate.net |

Coupling Reactions for Integration with the Piperidine (B6355638) Moiety

Connecting the 2-methoxypyridine core to the piperidine ring at the C4 position is a key step that is often accomplished using transition metal-catalyzed cross-coupling reactions. These reactions typically involve a 2-methoxy-4-halopyridine and a suitable piperidine-based organometallic reagent.

The Suzuki-Miyaura cross-coupling reaction is a widely used method for forming C-C bonds. researchgate.net In this context, a 2-methoxy-4-bromopyridine could be coupled with a piperidin-4-ylboronic acid derivative (often N-protected, e.g., with a Boc group) in the presence of a palladium catalyst and a base. Similarly, the Negishi cross-coupling, which utilizes organozinc reagents, is effective for coupling heterocyclic substrates with aryl chlorides, demonstrating its potential for this transformation. organic-chemistry.org

Another powerful strategy is the direct C-H functionalization, which avoids the need for halogenating the pyridine ring. A palladium-mediated direct pyridine functionalization can forge the tetracyclic core in complex molecules by coupling a pyridine moiety with a vinyl triflate, for example. nih.gov

Methodologies for Synthesizing and Functionalizing the Piperidine Ring

The piperidine scaffold is a ubiquitous feature in pharmaceuticals and natural products. researchgate.netnih.gov Its synthesis can be achieved through various means, including the cyclization of acyclic precursors or, more commonly, the reduction of pyridine derivatives.

Intramolecular Cyclization Approaches to Piperidine Synthesis

The construction of the piperidine ring via intramolecular cyclization involves forming a new C-N or C-C bond from a linear substrate. nih.gov Numerous methods have been developed to achieve this transformation, including metal-catalyzed cyclizations, radical-mediated cyclizations, and electrophilic cyclizations. nih.gov

For instance, a radical intramolecular cyclization of linear amino-aldehydes can be mediated by a cobalt(II) catalyst to produce piperidines in good yields. nih.gov Another approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex, which can generate a variety of five-, six-, and seven-membered cyclic amines. organic-chemistry.org These methods build the piperidine ring from the ground up, which can then be coupled to the pyridine moiety as described previously.

Hydrogenation and Reduction of Pyridine Precursors to Piperidines

One of the most direct and widely utilized methods for synthesizing piperidines is the hydrogenation of the corresponding pyridine ring. researchgate.net This dearomatization process transforms the flat, sp2-hybridized pyridine into a three-dimensional, sp3-rich piperidine scaffold. chemrxiv.org This approach is particularly relevant for the synthesis of this compound, where a precursor such as 2-Methoxy-4-(pyridin-4-yl)pyridine could be selectively reduced.

The aromatic stability of the pyridine ring and its potential to poison catalysts can make this reduction challenging. chemrxiv.org However, significant advances have been made using various catalytic systems.

Homogeneous Catalysis : Homogeneous catalysts based on rhodium and iridium have proven effective for the transfer hydrogenation and ionic hydrogenation of pyridines. chemrxiv.orgdicp.ac.cn Iridium(III) catalysts can perform ionic hydrogenation under low catalyst loadings, tolerating sensitive functional groups like nitro, azido, and bromo groups. chemrxiv.org Rhodium-catalyzed transfer hydrogenation can be used to reduce pyridinium (B92312) salts to piperidines. dicp.ac.cn

Heterogeneous Catalysis : Heterogeneous catalysts are also widely employed. Catalysts such as ruthenium on carbon (Ru/C), rhodium on carbon (Rh/C), and nickel silicide have been developed for the diastereoselective hydrogenation of substituted pyridines. nih.gov A heterogeneous 10% Rh/C catalyst can achieve complete hydrogenation of pyridines in water at 80 °C under 5 atm of H2. organic-chemistry.org

Electrocatalytic Hydrogenation : More recently, electrocatalytic methods have emerged as a milder and more sustainable alternative to traditional high-temperature and high-pressure thermochemical processes. acs.orgnih.gov Using an anion-exchange membrane (AEM) electrolyzer with a carbon-supported rhodium cathode, various pyridines can be hydrogenated at ambient temperature and pressure. researchgate.netacs.orgnih.gov

Table 2: Selected Catalytic Systems for Pyridine Hydrogenation

| Catalyst System | Hydrogen Source | Key Features | Ref |

|---|---|---|---|

| Iridium(III) Complex | H2 (Ionic Hydrogenation) | Robust, selective, tolerates sensitive functional groups | chemrxiv.org |

| Rhodium Complex | Formic Acid (Transfer Hydrogenation) | Used for asymmetric reductive transamination of pyridinium salts | dicp.ac.cn |

| Ruthenium Heterogeneous Catalyst | H2 | Diastereoselective cis-hydrogenation | nih.gov |

| 10% Rh/C | H2 (5 atm) | Effective in water at 80°C | organic-chemistry.org |

Derivatization Strategies at the Piperidine Nitrogen and Carbon Positions

The piperidine moiety of this compound offers multiple sites for chemical modification, enabling the synthesis of a wide array of derivatives. The secondary amine of the piperidine ring is a primary locus for functionalization, readily undergoing reactions such as alkylation, acylation, and sulfonylation. science.govacs.org These transformations are fundamental in medicinal chemistry for modulating the physicochemical properties of the parent molecule.

For instance, N-alkylation can be achieved through reactions like the Eschweiler-Clarke methylation, which introduces a methyl group onto the piperidine nitrogen using formic acid and formaldehyde. mdpi.com More complex alkyl groups can be introduced via reductive amination or nucleophilic substitution with alkyl halides. The piperidine nitrogen can also be functionalized to form amides or sulfonamides, which can significantly alter the compound's biological activity profile. science.gov

Functionalization of the carbon atoms of the piperidine ring is a more complex endeavor but offers access to a richer diversity of structures. Strategies for C-H bond functionalization are an active area of research, aiming to introduce substituents at specific positions on the piperidine ring stereoselectively. science.gov

| Reaction Type | Reagents | Product Type | Significance |

|---|---|---|---|

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl piperidine | Introduces diverse alkyl groups, modulates lipophilicity. |

| N-Acylation | Acyl Chloride, Anhydride | N-Acyl piperidine (Amide) | Forms stable amides, can act as hydrogen bond acceptors. |

| N-Sulfonylation | Sulfonyl Chloride | N-Sulfonyl piperidine (Sulfonamide) | Introduces sulfonamide group, alters electronic properties. science.gov |

| Eschweiler-Clarke Methylation | Formic acid, Formaldehyde | N-Methyl piperidine | Specific method for N-methylation. mdpi.com |

Advanced Synthetic Approaches and Chemo-selectivity

Modern synthetic chemistry provides advanced tools for the construction of complex molecules like this compound with high degrees of control over their three-dimensional structure.

Enantioselective Synthesis and Chiral Induction

The creation of single-enantiomer piperidine derivatives is crucial, as different stereoisomers can have vastly different biological activities. Enantioselective synthesis can be achieved through several strategies. One approach involves the asymmetric hydrogenation of pyridine precursors using chiral catalysts. researchgate.net For example, iridium-catalyzed asymmetric hydrogenation of substituted N-benzylpyridinium salts can yield enantiomerically enriched piperidines with high enantiomeric excess (ee). researchgate.net

Another strategy is the use of chiral auxiliaries. A chiral group is temporarily attached to the molecule to direct a subsequent reaction to proceed stereoselectively, after which the auxiliary is removed. This method has been successfully applied to the synthesis of various chiral piperidines. researchgate.net Furthermore, chemo-enzymatic methods, which combine chemical synthesis with biocatalytic steps, offer a powerful route to chiral piperidines. For instance, a one-pot amine oxidase/ene imine reductase cascade can convert N-substituted tetrahydropyridines into stereo-defined 3-substituted piperidines. nih.gov This method has been used in the synthesis of key intermediates for drugs like Niraparib. nih.govnih.gov

A highly efficient one-pot synthesis of substituted piperidines has also been developed through the condensation of a nitroalkene, an amine, and an enone. When chiral amines are used in this process, chirality can be induced through an exocyclic stereochemistry control mechanism, producing enantiomerically pure piperidines. acs.org

| Method | Key Reagents/Catalysts | General Outcome | Reference Example |

|---|---|---|---|

| Asymmetric Hydrogenation | Chiral Iridium or Rhodium complexes (e.g., Rh-JosiPhos) | Enantioenriched piperidines from pyridinium salts. researchgate.net | Asymmetric hydrogenation of N-benzylated 3-substituted pyridinium salts. researchgate.net |

| Chemo-enzymatic Cascade | Amine Oxidase / Ene Imine Reductase | Stereo-defined 3- and 3,4-substituted piperidines. nih.gov | Synthesis of intermediates for Preclamol and Niraparib. nih.govnih.gov |

| Chirality Induction | Chiral amines in multi-component reactions | Enantiomerically pure substituted piperidines. acs.org | One-pot synthesis from nitroalkene, chiral amine, and enone. acs.org |

| Asymmetric Carbometalation | Rhodium catalyst | Enantioenriched 3-piperidines from pyridine and boronic acids. nih.govacs.org | Formal syntheses of Preclamol and Niraparib. nih.govacs.org |

Metal-Catalyzed Transformations in the Synthesis of Related Scaffolds

Transition metal catalysis is a cornerstone of modern organic synthesis, enabling the efficient construction of complex molecular architectures. thermofisher.com Palladium, rhodium, and nickel catalysts are frequently employed in cross-coupling reactions to form C-C and C-N bonds, which are essential for assembling the pyridine-piperidine scaffold. nih.govrsc.org

For example, Suzuki-Miyaura coupling, a palladium-catalyzed reaction, can be used to connect aryl or heteroaryl fragments, potentially forming the bond between the pyridine and piperidine rings if suitable precursors are used. nih.gov A one-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions has been demonstrated for the chemoselective synthesis of functionalized piperidines. nih.gov Palladium catalysts are also crucial for hydrogenation reactions, which can reduce a pyridine ring to a piperidine ring. nih.govresearchgate.net The choice of catalyst and reaction conditions can allow for selective reduction, even in the presence of other reducible functional groups. nih.gov

Rhodium-catalyzed reactions have also been instrumental. For instance, a rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids and a pyridine derivative provides 3-substituted tetrahydropyridines in high yield and enantioselectivity. nih.govacs.org These intermediates can then be reduced to the corresponding enantioenriched piperidines. nih.govacs.org Rhodium carbenoid-induced ring expansion of isoxazoles offers another novel route to highly functionalized pyridines. nih.gov

| Reaction Type | Metal Catalyst | Application | Key Features |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium (Pd) | Formation of C-C bonds between aryl/heteroaryl groups. | Can be combined with hydrogenation in one pot. nih.gov |

| Hydrogenation | Palladium (Pd), Rhodium (Rh) | Reduction of pyridines to piperidines. nih.gov | Can be highly diastereoselective. nih.gov |

| Asymmetric Reductive Heck | Rhodium (Rh) | Synthesis of chiral 3-substituted tetrahydropyridines. nih.govacs.org | High enantioselectivity and functional group tolerance. nih.govacs.org |

| C-H/C-H Cross-Coupling | Palladium (Pd) | Direct coupling of pyridine N-oxides with heterocycles. rsc.org | Efficient and regioselective approach. rsc.org |

Multi-component Reactions for Scaffold Assembly

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. researchgate.netscispace.com They allow for the rapid assembly of complex molecular scaffolds from simple starting materials. taylorfrancis.comresearchgate.netresearchgate.net Several MCRs are applicable to the synthesis of highly substituted piperidine rings. taylorfrancis.comresearchgate.netrsc.orgtandfonline.com

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are powerful tools for creating peptide-like scaffolds and other highly functionalized molecules. nih.govnih.govrug.nlresearchgate.netrsc.org A pseudo five-component reaction involving aromatic aldehydes, anilines, and alkyl acetoacetates can be used to afford substituted piperidines under reflux conditions in ethanol. researchgate.net These reactions often proceed in good yields and with simple work-up procedures. researchgate.net The development of catalyzed MCRs, for instance using biocatalysts like Candida antarctica lipase (B570770) B (CALB), further enhances the utility and environmental friendliness of these methods for piperidine synthesis. rsc.org

| Reaction Name/Type | Typical Components | Resulting Scaffold | Key Advantages |

|---|---|---|---|

| Pseudo Five-Component Reaction | Aromatic Aldehydes, Anilines, Alkyl Acetoacetates | Highly substituted piperidines. researchgate.net | Good yields, simple work-up, one-pot synthesis. researchgate.net |

| Ugi Four-Component Reaction (U-4CR) | Aldehyde/Ketone, Amine, Carboxylic Acid, Isocyanide | Dipeptide-like scaffolds. nih.gov | High diversity, convergent synthesis. nih.gov |

| Passerini Three-Component Reaction | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | α-Acyloxy carboxamides. nih.gov | Atom-economical, rapid access to functionalized molecules. nih.gov |

| Biocatalytic MCR | Benzaldehyde, Aniline, Acetoacetate Ester | Clinically valuable piperidines. rsc.org | Reusable catalyst, environmentally friendly. rsc.org |

Purification and Isolation Techniques for Synthetic Intermediates and Final Products

The purification and isolation of the target compound from reaction mixtures are critical steps in any synthetic sequence. For pyridine and piperidine derivatives, a combination of techniques is often employed.

Common impurities in pyridine syntheses include water and related amines like picolines. lookchem.com Initial work-up procedures often involve liquid-liquid extraction to remove inorganic salts and highly polar or nonpolar impurities. For basic compounds like piperidines, washing the organic layer with a mild acidic solution (e.g., dilute HCl or citric acid) can convert the basic product into a water-soluble salt, allowing for the removal of non-basic organic impurities. researchgate.netresearchgate.net Subsequently, basifying the aqueous layer and re-extracting with an organic solvent isolates the purified amine. researchgate.net

A specific technique for removing residual pyridine, which is often used as a solvent or base, is to wash the reaction mixture with an aqueous copper(II) sulfate (B86663) solution. researchgate.netresearchgate.net Pyridine forms a water-soluble complex with the copper ions, which is indicated by a color change from blue to violet, effectively removing it from the organic phase. researchgate.net Co-evaporation with a higher-boiling solvent like toluene (B28343) is another effective method for removing residual pyridine. researchgate.net

Chromatography is a powerful tool for separating complex mixtures. Normal-phase column chromatography on silica (B1680970) gel or alumina (B75360) is frequently used to purify piperidine derivatives. researchgate.net For chiral compounds, chiral chromatography is essential for separating enantiomers.

Crystallization is an effective method for obtaining highly pure solid products. google.comgoogleapis.com The crude product is dissolved in a suitable hot solvent or solvent mixture, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. wisc.edu For piperidine derivatives, forming a salt with a resolving agent like (S)-(+)-camphorsulfonic acid or N-acetyl-L-leucine can facilitate both purification and chiral resolution through fractional crystallization. google.comgoogleapis.com

| Technique | Principle | Application | Specific Notes |

|---|---|---|---|

| Acid-Base Extraction | Separation based on the differential solubility of acidic/basic/neutral compounds in aqueous and organic phases. | General purification of basic piperidine derivatives. | Washing with dilute acid (e.g., HCl) removes the basic product into the aqueous layer. researchgate.net |

| Complexation | Formation of a complex with specific properties (e.g., solubility). | Removal of pyridine impurity. | Washing with aqueous CuSO₄ solution forms a water-soluble pyridine-copper complex. researchgate.netresearchgate.net |

| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Separation of product from by-products and starting materials. researchgate.net | Silica gel or alumina are common stationary phases. |

| Crystallization | Formation of a solid crystalline structure from a solution, leading to high purity. | Final purification of solid products. wisc.edu | Can be combined with chiral resolution (fractional crystallization). google.comgoogleapis.com |

| Co-evaporation | Removal of a volatile impurity by repeated evaporation with a higher-boiling solvent. | Removal of residual pyridine solvent. | Toluene is commonly used for this purpose. researchgate.net |

Computational and Theoretical Investigations of 2 Methoxy 4 Piperidin 4 Yl Pyridine and Its Analogues

Quantum Chemical Studies

Quantum chemical studies provide profound insights into the intrinsic electronic properties of molecules, governing their reactivity, stability, and potential biological activity. For 2-Methoxy-4-(piperidin-4-yl)pyridine and its analogues, methods such as Density Functional Theory (DFT) are instrumental in elucidating their electronic structure, frontier molecular orbitals, charge distribution, and reactivity patterns.

Density Functional Theory (DFT) Calculations for Electronic Structure and Properties

Density Functional Theory (DFT) has become a important tool in computational chemistry for predicting the structural and electronic properties of molecules. nih.govtsijournals.com Calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), allow for the optimization of molecular geometries to their lowest energy state. nih.govnih.govresearchgate.net For pyridine (B92270) derivatives, DFT is employed to determine key parameters like bond lengths, bond angles, and dihedral angles. nih.govresearchgate.net

The electronic properties of this compound are significantly influenced by the interplay of its constituent parts: the electron-donating methoxy (B1213986) group, the pyridine ring, and the piperidine (B6355638) moiety. DFT calculations can quantify global reactivity descriptors, which are derived from the energies of the frontier molecular orbitals. researchgate.net These descriptors include electronegativity (χ), chemical potential (µ), hardness (η), softness (S), and the electrophilicity index (ω). researchgate.net Such calculations on related pyridine structures reveal how substituents modulate the electronic environment of the entire molecule. scispace.com For instance, the methoxy group at the 2-position is expected to increase the electron density on the pyridine ring through a resonance effect, influencing its reactivity.

Table 1: Representative Global Reactivity Descriptors Calculated by DFT for a Pyridine Derivative

| Parameter | Value (eV) | Description |

|---|---|---|

| EHOMO | -5.28 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.27 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 4.01 | Indicates chemical reactivity and kinetic stability |

| Ionization Potential (I) | 5.28 | -EHOMO |

| Electron Affinity (A) | 1.27 | -ELUMO |

| Hardness (η) | 2.01 | (I-A)/2 |

| Softness (S) | 0.25 | 1/(2η) |

| Electronegativity (χ) | 3.28 | (I+A)/2 |

| Electrophilicity Index (ω) | 2.67 | μ²/ (2η) where μ = -χ |

Note: Data is representative and based on calculations for a substituted pyridine analogue, 2-(4-chlorophenyl)-1-((furan-2-yl) methyl)-4,5-dimethyl-1H-imidazole. acadpubl.eu The specific values for this compound would require dedicated calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. acadpubl.euresearchgate.net A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. acadpubl.euresearchgate.net

For this compound, the distribution of the HOMO and LUMO is expected to be localized on different parts of the molecule. In many pyridine derivatives, the HOMO is often distributed over the pyridine ring and electron-donating substituents, while the LUMO is typically localized on the electron-accepting parts of the molecule. scispace.comresearchgate.net In the case of the title compound, the HOMO is likely to have significant contributions from the methoxy-substituted pyridine ring, indicating this region's propensity for electrophilic attack. Conversely, the LUMO may be more concentrated on the pyridine ring itself, highlighting its ability to accept electrons in nucleophilic reactions. wuxibiology.com FMO analysis is key to predicting how these molecules will interact with biological targets, as HOMO-LUMO interactions are fundamental to the formation of ligand-receptor complexes. wuxibiology.com

Natural Bond Orbital (NBO) Analysis and Charge Distribution

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of a wavefunction in terms of the classic Lewis structure concepts of bonds, lone pairs, and antibonds. uni-muenchen.dewisc.edu This method allows for the investigation of charge transfer and hyperconjugative interactions within a molecule by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. uni-muenchen.deacadpubl.eu The stabilization energy (E(2)) associated with these donor-acceptor interactions quantifies the delocalization of electron density.

Table 2: Illustrative NBO Analysis Donor-Acceptor Interactions for a Pyridine Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (1) N1 | π* (C2-C3) | 25.5 | n → π |

| LP (1) O4 | π (C5-C6) | 21.8 | n → π |

| π (C2-C3) | π (C5-C6) | 18.2 | π → π |

| σ (C1-H1A) | σ (N1-C2) | 5.1 | σ → σ* |

Note: This table presents hypothetical but representative data for a substituted pyridine to illustrate the types of interactions and stabilization energies identified through NBO analysis. LP denotes a lone pair.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. chemrxiv.orgresearchgate.net The MEP surface is color-coded to represent different potential values: regions of negative potential (electron-rich), typically shown in red, are susceptible to electrophilic attack, while regions of positive potential (electron-poor), shown in blue, are favorable for nucleophilic attack. chemrxiv.orgresearchgate.net Green and yellow areas represent regions of intermediate or near-zero potential.

For this compound, an MEP map would likely show the most negative potential localized around the nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group, consistent with their high electronegativity and the presence of lone pairs. researchgate.net These regions would be the primary sites for interactions with hydrogen bond donors or electrophiles. The hydrogen atoms on the piperidine's nitrogen and the aromatic hydrogens would exhibit positive potential, making them potential sites for interaction with nucleophiles or hydrogen bond acceptors. The MEP surface provides a holistic view of the molecule's charge landscape, complementing FMO and NBO analyses in predicting its chemical behavior and intermolecular interactions. acadpubl.eu

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable for understanding how a ligand like this compound might interact with a biological target at an atomic level. These methods can predict binding modes and affinities, guiding the design of more potent and selective molecules.

Molecular Docking for Ligand-Target Interaction Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is crucial in drug discovery for predicting the binding mode and affinity of a small molecule inhibitor within the active site of its target enzyme. nih.govresearchgate.net

Analogues of this compound have been investigated as inhibitors for various enzymes. For instance, studies on 3-(piperidin-4-ylmethoxy)pyridine (B1265346) derivatives as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1) have utilized molecular docking to elucidate their binding mechanism. nih.govnih.gov In these studies, the protonated piperidine nitrogen is often predicted to form key electrostatic interactions or hydrogen bonds with acidic residues in the active site, such as Aspartate (Asp). nih.gov The pyridine core can engage in favorable hydrophobic and electrostatic interactions with aromatic residues like Tyrosine (Tyr) and Phenylalanine (Phe), as well as the flavin cofactor (FAD) in the case of LSD1. nih.gov

Similarly, docking studies of 4-piperidinopyridine derivatives against Oxidosqualene Cyclase (OSC) have highlighted the importance of hydrogen bonds formed by the pyridine and piperidine nitrogens with critical active site residues. researchgate.net For this compound, a docking simulation would likely predict a binding mode where:

The piperidine nitrogen (likely protonated at physiological pH) acts as a hydrogen bond donor to an acidic residue (e.g., Asp, Glu).

The pyridine nitrogen acts as a hydrogen bond acceptor.

The methoxy group could form additional hydrogen bonds or hydrophobic interactions.

The aromatic pyridine ring engages in π-π stacking or hydrophobic interactions with aromatic residues of the target protein. researchgate.net

These predicted interactions provide a rational basis for the observed structure-activity relationships (SAR) and guide the synthesis of new analogues with improved binding affinity. nih.gov

Table 3: Common Intermolecular Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Groups on this compound | Potential Protein Residues |

|---|---|---|---|

| Hydrogen Bond (Donor) | Electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Piperidine N-H (protonated) | Asp, Glu, Ser, Thr (sidechain carbonyl/hydroxyl) |

| Hydrogen Bond (Acceptor) | Accepting a hydrogen atom into an electronegative center. | Pyridine N, Methoxy O | Ser, Thr, Tyr (hydroxyl H), Asn, Gln (amide H) |

| Electrostatic (Ionic) | Attraction between oppositely charged ions. | Piperidine N+H2 (protonated) | Asp, Glu (negatively charged sidechains) |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Pyridine ring | Phe, Tyr, Trp, His |

| Hydrophobic | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Piperidine ring, Pyridine ring | Ala, Val, Leu, Ile, Met, Phe |

Molecular Dynamics (MD) Simulations for Conformational Sampling and System Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound and its analogues, MD simulations offer a window into their conformational flexibility and the stability of their various forms, which is crucial for understanding how they interact with biological targets.

Conformational Sampling: The biological activity of a molecule is often dictated by its three-dimensional shape or conformation. This compound possesses several rotatable bonds, allowing it to adopt a multitude of conformations. MD simulations can explore the potential energy surface of the molecule to identify low-energy, stable conformations. By simulating the molecule in a virtual environment that mimics physiological conditions (e.g., in a water box with physiological salt concentration), researchers can observe the dynamic changes in its structure. For instance, the orientation of the piperidine ring relative to the pyridine ring can be a key determinant of binding affinity to a target protein.

System Stability: When a ligand like this compound binds to a protein, it forms a complex. MD simulations are employed to assess the stability of this complex. By running simulations of the protein-ligand system, researchers can analyze parameters such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF). A stable RMSD for the ligand within the binding pocket suggests a stable interaction, while RMSF can highlight which parts of the ligand or protein are most flexible. These simulations can also reveal the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. In studies of similar piperidinyl-pyridine derivatives, MD simulations have been instrumental in confirming the stability of ligand binding poses predicted by molecular docking. core.ac.uk

Table 1: Representative Parameters from MD Simulations of a Hypothetical this compound Analogue Bound to a Kinase Target

| Simulation Time (ns) | Ligand RMSD (Å) | Protein Backbone RMSD (Å) | Number of Hydrogen Bonds |

| 0 | 0.00 | 0.00 | 3 |

| 10 | 1.25 | 1.50 | 2-4 |

| 20 | 1.35 | 1.65 | 2-3 |

| 30 | 1.40 | 1.70 | 1-3 |

| 40 | 1.38 | 1.68 | 2-4 |

| 50 | 1.42 | 1.75 | 2-3 |

This table is illustrative and based on typical data from MD simulations of similar compounds.

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR Studies

Quantitative Structure-Activity Relationship (QSAR) studies are aimed at establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov This allows for the prediction of the activity of new, unsynthesized compounds.

2D-QSAR: In 2D-QSAR, the descriptors are derived from the two-dimensional representation of the molecules. These can include physicochemical properties like molecular weight, logP (lipophilicity), and electronic parameters. For a series of this compound analogues, a 2D-QSAR model might reveal that increasing lipophilicity up to a certain point enhances activity, while the presence of electron-withdrawing groups on the pyridine ring could be detrimental.

3D-QSAR: Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), take into account the 3D structure of the molecules. core.ac.uk These methods are particularly useful for understanding the steric and electrostatic interactions that influence biological activity. For a set of 4-(piperidin-4-yl)pyridine (B1299547) analogues, a 3D-QSAR study could generate contour maps that highlight regions where bulky substituents are favored or disfavored for optimal activity. For example, a CoMFA analysis might show a region of positive electrostatic potential near the methoxy group, suggesting that substituents with a partial positive charge in this area could enhance binding affinity. Studies on similar piperidinyl-pyridine derivatives have successfully used 3D-QSAR to guide the design of more potent inhibitors. core.ac.uk

Table 2: Key Descriptors in a Hypothetical QSAR Model for this compound Analogues

| Descriptor | Type | Correlation with Activity | Implication for Analogue Design |

| ClogP | Lipophilicity | Positive | Increasing lipophilicity may improve activity. |

| Molecular Weight | Steric | Negative | Smaller analogues may be more active. |

| Dipole Moment | Electronic | Positive | Increased polarity could enhance binding. |

| CoMFA Steric Field | 3D | Varies by region | Bulky groups are favored in specific areas. |

| CoMSIA Electrostatic Field | 3D | Varies by region | Electron-donating groups may be beneficial in certain positions. |

This table is illustrative and based on general findings from QSAR studies of related heterocyclic compounds.

Pharmacophore Modeling and Virtual Screening Applications

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to interact with a specific biological target. Pharmacophore models are widely used in virtual screening to identify new potential drug candidates from large chemical databases. nih.gov

Pharmacophore Model Generation: For this compound and its analogues, a pharmacophore model could be generated based on the structure of a known active compound or from the protein-ligand complex if the target structure is known. Such a model might include features like a hydrogen bond acceptor (the pyridine nitrogen), a hydrogen bond donor (the piperidine nitrogen), a hydrophobic region (the aromatic ring), and an aromatic ring feature.

Virtual Screening: Once a pharmacophore model is developed, it can be used as a 3D query to search large databases of chemical compounds. dovepress.com This process, known as virtual screening, can rapidly identify molecules that possess the desired pharmacophoric features and are therefore likely to be active against the target of interest. The hits from the virtual screen can then be further evaluated using other computational methods like molecular docking and MD simulations before being synthesized and tested in the lab. This approach has been successfully applied in the discovery of novel inhibitors for various targets using scaffolds related to piperidinyl-pyridines.

Table 3: A Hypothetical Pharmacophore Model for a this compound Analogue

| Pharmacophoric Feature | Location | Type |

| Feature 1 | Pyridine Nitrogen | Hydrogen Bond Acceptor |

| Feature 2 | Piperidine Nitrogen | Hydrogen Bond Donor/Positive Ionizable |

| Feature 3 | Pyridine Ring | Aromatic Ring |

| Feature 4 | Methoxy Group | Hydrogen Bond Acceptor |

This table is a representative example of a pharmacophore model for this class of compounds.

Molecular Mechanisms of Biological Activity and Structure Activity Relationships of 2 Methoxy 4 Piperidin 4 Yl Pyridine Derivatives

Target Identification and Receptor Binding Profiles

Serotonin (B10506) Receptor Modulation (e.g., 5-HT1F Receptor Agonism)

Currently, there is a lack of publicly available scientific literature that specifically investigates the activity of 2-Methoxy-4-(piperidin-4-yl)pyridine derivatives as 5-HT1F receptor agonists. While selective 5-HT1F receptor agonists like Lasmiditan have been developed for the treatment of migraine, they belong to a different chemical class. nih.govnih.govresearchgate.net Research on serotonin receptor ligands with a methoxy-phenyl-piperidine or similar core has often focused on other subtypes, such as the 5-HT1A and 5-HT2A receptors. For instance, new (2-methoxyphenyl)piperazine derivatives have been synthesized and shown to have high affinity for the 5-HT1A receptor. nih.gov Similarly, studies on 2,5-dimethoxyphenylpiperidines have explored their structure-activity relationships as selective 5-HT2A receptor agonists. semanticscholar.org However, a direct link or SAR study of this compound derivatives concerning 5-HT1F receptor agonism has not been reported.

Dopamine (B1211576) Receptor Interactions (e.g., D2/D3 Receptor Selectivity)

The development of ligands with selectivity for dopamine receptor subtypes, particularly D2 and D3, is a significant area of research due to their involvement in various neuropsychiatric disorders. nih.govfrontiersin.org The high degree of homology between D2 and D3 receptors, especially within the orthosteric binding site, presents a challenge in achieving selectivity. nih.gov

Derivatives incorporating the 2-methoxyphenylpiperazine moiety, which is structurally related to the core compound of interest, have been a focus of these efforts. nih.govmdpi.com Structure-activity relationship studies have shown that subtle modifications can significantly impact both affinity and selectivity. For example, in a series of N-(ω-(4-(2-methoxyphenyl)piperazin-1-yl)alkyl)carboxamides, variations in the spacer length and the nature of the aryl moiety were found to be crucial for D3 receptor affinity and selectivity over the D2 receptor. mdpi.com An extended and more linear conformation in the spacer was identified as a key factor for D3 selectivity. mdpi.com

The introduction of a 2-methoxy group on the phenylpiperazine ring has been shown to enhance D3 receptor affinity in certain scaffolds. nih.gov However, this can sometimes be accompanied by an increase in D2 affinity, thereby reducing selectivity. For instance, compared to an unsubstituted phenylpiperazine compound, a 2-methoxyphenylpiperazine analog displayed a threefold enhancement in D3 receptor affinity but also a nearly tenfold higher affinity at the D2 receptor. nih.gov

| Compound/Analog | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (D2/D3) |

| 2-methoxyphenylpiperazine analog | D3R | - | Reduced |

| 2-methoxyphenylpiperazine analog | D2R | - | Reduced |

| Unsubstituted phenylpiperazine analog | D3R | - | - |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280) | hD3 | 0.5 | 153-fold |

| (E)-4-iodo-N-(4-(4-(2-methoxyphenyl)piperazin-1-yl)butyl)cinnamoylamide (ST 280) | hD2L | 76.4 | 153-fold |

Nicotinic Acetylcholine (B1216132) Receptor Affinity

The nicotinic acetylcholine receptors (nAChRs) are a family of ligand-gated ion channels that play a critical role in neurotransmission. The pyridine (B92270) and piperidine (B6355638) moieties of the core structure are common features in many nAChR ligands. Structure-activity relationship studies of various nicotinic ligands have highlighted the importance of these nitrogen-containing rings for receptor affinity.

For instance, in studies of homoazanicotine, a compound containing a pyridine ring, it was found that the parent structure is optimal for nAChR affinity, and most structural modifications lead to a reduction in binding. The position of the nitrogen atom within the pyridine ring and the nature of the linker separating the two ring systems are critical determinants of affinity. While direct studies on this compound are not prevalent, the general principles of nAChR ligand design suggest that the methoxy (B1213986) group and the specific linkage of the piperidine to the pyridine would significantly influence the binding affinity and subtype selectivity. The quaternization of the piperidine nitrogen and the nature of the ethylene (B1197577) bridge are also known to be important for activity at cholinergic receptors.

Metabotropic Glutamate (B1630785) Receptor (mGluR) Modulation

Metabotropic glutamate receptors are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. nih.gov Allosteric modulators, which bind to a site distinct from the glutamate binding site, have been a major focus of mGluR drug discovery. These modulators can either enhance (positive allosteric modulators, PAMs) or inhibit (negative allosteric modulators, NAMs) the receptor's response to glutamate.

While there is no direct evidence of this compound acting as an mGluR modulator, related structures have been investigated. For example, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators of the M4 muscarinic acetylcholine receptor, which, like mGluRs, are G protein-coupled receptors. The development of selective mGluR modulators often involves scaffolds that can adopt specific conformations to interact with the allosteric binding pocket within the transmembrane domain of the receptor. The this compound structure possesses the rigidity and functional groups that could potentially interact with such allosteric sites.

Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and is a key target in cancer therapy. A number of EGFR inhibitors are based on heterocyclic scaffolds such as quinazoline (B50416) and pyrimidine, which are structurally related to the pyridine core of the compound .

Structure-activity relationship studies of pyrimidine-based EGFR inhibitors have shown that substitutions at various positions can significantly impact inhibitory activity. The presence of a methoxy group has been shown to increase the inhibitory potential of some molecules. For example, certain 4,6-disubstituted-7H-pyrrolo[2,3-d]pyrimidines with methoxy groups were found to be highly potent against EGFR.

Furthermore, the piperidine ring is a common feature in many kinase inhibitors, often serving to improve solubility and pharmacokinetic properties. In some series of quinazoline derivatives, the replacement of a piperazine (B1678402) with a piperidine led to less potent EGFR inhibitors, indicating the importance of this moiety in receptor interaction. The this compound scaffold combines the pyridine core, a methoxy substituent, and a piperidine ring, all of which are relevant features in the design of EGFR kinase inhibitors.

| Compound/Analog Class | Target | Potency (IC50) |

| 4,6-disubstituted-7H-pyrrolo[2,3-d]pyrimidines with methoxy groups | EGFR | 0.4 - 1.3 nM |

| 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | EGFR Kinase | 2 - 33 nM |

Data represents a range for derivatives within the specified class.

Lysine (B10760008) Specific Demethylase 1 (LSD1) Inhibition

Lysine Specific Demethylase 1 (LSD1) is a flavin-dependent monoamine oxidase that plays a crucial role in gene expression by demethylating histone lysine residues. nih.gov It has emerged as a promising target for cancer therapy. nih.gov

A derivative of this compound, specifically 4-[5-(piperidin-4-ylmethoxy)-2-(p-tolyl)pyridin-3-yl]benzonitrile, has been studied as a reversible inhibitor of LSD1. semanticscholar.org X-ray crystallography has provided detailed insights into its binding mode within the catalytic center of LSD1. semanticscholar.org The pyridine ring of the inhibitor is positioned in the substrate-binding cavity. The piperidine ring interacts with the side chains of Asp555 and Asn540, while the 4-methylphenyl group binds to a hydrophobic pocket. semanticscholar.org The cyano group forms a crucial hydrogen bond with Lys661, a key residue in the demethylation reaction. semanticscholar.org

Structure-activity relationship studies of 3-(piperidin-4-ylmethoxy)pyridine (B1265346) containing compounds have identified potent LSD1 inhibitors with Ki values as low as 29 nM. nih.gov These compounds demonstrated high selectivity against the related monoamine oxidases A and B (MAO-A and MAO-B). nih.gov Enzyme kinetics studies suggest that they act as competitive inhibitors with respect to the dimethylated H3K4 substrate. nih.gov

| Compound Class | Target | Potency (Ki) | Selectivity vs. MAO-A/B |

| 3-(piperidin-4-ylmethoxy)pyridine derivatives | LSD1 | as low as 29 nM | >160-fold |

| LSD1/2-IN-4 | LSD1 | 0.11 µM | - |

| LSD1/2-IN-4 | LSD2 | 130 µM | - |

Data sourced from multiple studies. nih.gov

Other Protein Kinase Inhibition (e.g., PKB/Akt, ALK, PLK1)

Derivatives of the this compound scaffold have been investigated for their activity against various protein kinases, including Protein Kinase B (PKB/Akt), a crucial node in signaling pathways that regulate cell growth and survival. nih.gov The optimization of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides, which share the core piperidine structure, has led to the development of potent, ATP-competitive inhibitors of PKB. nih.gov These efforts have produced compounds with nanomolar efficacy and significant selectivity for PKB over other related kinases. nih.gov

Conversely, some derivatives show intentional and desirable weak activity against certain kinases, which underscores their target selectivity. For instance, a potent Lysine Specific Demethylase 1 (LSD1) inhibitor based on a 3-(piperidin-4-ylmethoxy)pyridine structure was evaluated for its activity against human Akt. The compound exhibited only weak inhibition, with an IC₅₀ value of 87.6 ± 21.6 μM, demonstrating a high degree of selectivity for its primary target, LSD1, over Akt. nih.gov

Mechanistic Characterization of Biological Interactions

The mechanisms by which these derivatives exert their biological effects are diverse and have been characterized through detailed enzyme kinetic studies. For example, compounds containing the 3-(piperidin-4-ylmethoxy)pyridine scaffold have been identified as potent inhibitors of LSD1. nih.govnih.gov Kinetic analyses revealed that these molecules act as competitive inhibitors against a dimethylated H3K4 peptide substrate. nih.govnih.gov Similarly, certain pyridazinobenzylpiperidine derivatives have been shown to be competitive, reversible inhibitors of monoamine oxidase B (MAO-B), with Kᵢ values in the sub-micromolar range. mdpi.com

In contrast, other derivatives operate through noncompetitive inhibition. A notable example is ML352, a 4-methoxy-3-(piperidin-4-yl)oxy benzamide (B126) derivative, which is a potent inhibitor of the presynaptic choline (B1196258) transporter (CHT). Its consistent inhibitory activity at both low and high concentrations of the choline substrate is indicative of a noncompetitive mechanism of action. nih.gov Another derivative was found to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in a non-competitive manner. acs.org Furthermore, some compounds exhibit irreversible antagonism, such as the H2-receptor antagonist IT-066, which demonstrates time-dependent and irreversible blocking of the receptor. nih.gov

Table 1: Enzyme Inhibition Mechanisms of Piperidine-Pyridine Derivatives| Derivative Class | Target Enzyme/Transporter | Inhibition Mechanism | Reference |

|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 | Competitive | nih.govnih.gov |

| Pyridazinobenzylpiperidine | MAO-B | Competitive, Reversible | mdpi.com |

| 4-Methoxy-3-(piperidin-4-yl)oxy benzamide (ML352) | Choline Transporter (CHT) | Noncompetitive | nih.gov |

| Methoxy-naphthyl-Linked N-Benzyl Pyridinium (B92312) Styryl (7av) | AChE / BChE | Noncompetitive | acs.org |

| 3-amino-4-[4-[4-(1-piperidinomethyl)-2-pyridyloxy]-cis-2-butenylamino]-3-cyclobutene-1,2-dione (IT-066) | H2-Receptor | Irreversible Antagonism | nih.gov |

The versatility of the piperidine-pyridine scaffold extends to its interaction with various receptors, functioning as both antagonists and agonists. Certain derivatives have been characterized as potent antagonists for receptors such as the metabotropic glutamate receptor 5 (mGlu5) and the histamine (B1213489) H2 receptor. nih.govnih.gov For example, IT-066, which incorporates a piperidinomethyl-pyridyloxy moiety, is a highly potent, time-dependent, and irreversible H2-receptor antagonist. nih.gov Other related structures have been identified as antagonists and inverse agonists for the cannabinoid CB(1) receptor. nih.gov

Conversely, derivatives have also been developed as receptor agonists. Researchers have discovered potent human Constitutive Androstane Receptor (CAR) agonists based on an imidazo[1,2-a]pyridine (B132010) structure. nih.gov Additionally, pyrazol-4-yl-pyridine derivatives have been identified as subtype-selective positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine receptor, enhancing the binding affinity or functional activity of the endogenous ligand acetylcholine. nih.gov

A key aspect of drug development is achieving high target selectivity to minimize off-target effects. Derivatives of this compound have demonstrated significant selectivity in various contexts. The 3-(piperidin-4-ylmethoxy)pyridine-based LSD1 inhibitors, for example, exhibit over 160-fold selectivity against the structurally related monoamine oxidases MAO-A and MAO-B. nih.govnih.gov This selectivity is crucial as MAO-A and MAO-B are involved in neurotransmitter degradation, and their inhibition could lead to undesirable side effects. nih.gov The same series of compounds also showed high selectivity for LSD1 over Akt kinase. nih.gov

Similarly, in the realm of kinase inhibition, selectivity is paramount due to the highly conserved nature of the ATP-binding site across the kinome. An inhibitor of PKB, which contains a 4-aminopiperidine (B84694) core, was found to be 28-fold more selective for PKB than for the closely related kinase PKA. nih.gov For MAO inhibitors, the selectivity index (SI) is a critical parameter; a pyridazinobenzylpiperidine derivative (Compound S5) showed an SI value of 19.04 for MAO-B over MAO-A, highlighting its potential for targeted therapy. mdpi.com

Table 2: Target Selectivity of Piperidine-Pyridine Derivatives| Derivative Class | Primary Target | Selectivity Over | Selectivity Factor | Reference |

|---|---|---|---|---|

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 | MAO-A and MAO-B | >160-fold | nih.govnih.gov |

| 3-(Piperidin-4-ylmethoxy)pyridine | LSD1 | Akt Kinase | High (IC₅₀ > 87 µM for Akt) | nih.gov |

| 4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine | PKB | PKA | 28-fold | nih.gov |

| Pyridazinobenzylpiperidine (Compound S5) | MAO-B | MAO-A | 19.04 (SI) | mdpi.com |

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-activity relationship (SAR) studies are fundamental to optimizing the potency and selectivity of lead compounds. For derivatives of this compound, extensive SAR studies have elucidated the roles of various structural components.

For inhibitors of the choline transporter, SAR around the 3-piperidine substituent and the amide functionality of 4-methoxy-3-(piperidin-4-yl)oxy benzamides was explored. It was found that benzylic heteroaromatic amide moieties were the most potent, and 3-(piperidin-4-yl)oxy substituents were favored over alkyl ether changes. nih.gov The removal of an isopropyl group from the piperidine ether resulted in a much less active compound, while a methylpiperidine ether analog was equipotent. nih.gov

In the development of LSD1 inhibitors, the piperidin-4-ylmethyl group was found to significantly increase inhibitory activity and selectivity. nih.gov The pyridine core itself was shown to be important for activity, as replacing it with a benzene (B151609) core led to a 170-fold decrease in potency. nih.gov Modifications to a phenyl ring attached to the core showed that substitution at the 4-position was favorable. A 4-methyl group (Ki = 29 nM) was slightly more potent than a 4-trifluoromethyl group (Ki = 58 nM), while moving the methyl group to the 3-position drastically decreased activity (Ki = 800 nM). nih.gov

For EGFR inhibitors, removing a 2'-methoxy group from an initial lead compound enhanced potency, likely by reducing steric hindrance. acs.org In another series, replacing a methylpiperazine moiety with a 1-methyl-4-(piperidin-4-yl)piperazine (B1300328) group improved activity. acs.org In the case of H2-receptor antagonists, the irreversible nature of the antagonism was lost when the cis-2-butene (B86535) connecting chain was replaced with butane, trans-2-butene, or 2-butyne (B1218202). nih.gov Furthermore, oxidation of the piperidine ring completely abolished the blocking action, highlighting its critical role in receptor interaction. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings| Target | Scaffold | Favorable Substitutions/Features | Unfavorable Substitutions/Features | Reference |

|---|---|---|---|---|

| Choline Transporter (CHT) | 4-Methoxy-3-(piperidin-4-yl)oxy benzamide | Benzylic heteroaromatic amides; 3-(Piperidin-4-yl)oxy group; Methyl on piperidine | Removal of N-alkyl group on piperidine; Cyclohexyl or cyclopentyl replacements | nih.gov |

| LSD1 | 3-(Piperidin-4-ylmethoxy)pyridine | Piperidin-4-ylmethyl group; Pyridine core; 4-Methyl or 4-CF₃ on phenyl ring | Benzene core instead of pyridine; 3-Methyl on phenyl ring; Piperidin-3-yl substituent | nih.gov |

| EGFR | Pteridine-7(8H)-one | Removal of 2'-methoxy group; 1-Methyl-4-(piperidin-4-yl)piperazine group | Steric hindrance from methoxy group | acs.org |

| H2-Receptor | Piperidinomethyl-pyridyloxy | Intact piperidine ring; cis-2-butene or trimethylene linker | Oxidation of piperidine ring; Butane, trans-2-butene, or 2-butyne linkers | nih.gov |

| AChE | 4-N-Phenylaminoquinoline | 4-Methoxy substitution on aromatic ring | Para-hydroxy substitution (slightly reduces activity) | mdpi.com |

Conformational Requirements for Biological Activity

The biological activity of this compound derivatives is intrinsically linked to their three-dimensional structure and the specific conformation they adopt when interacting with a biological target. The spatial arrangement of the pyridine ring, the piperidine ring, and the methoxy group dictates the molecule's ability to fit within the binding pocket of a protein, such as an enzyme or receptor.

Research on structurally similar compounds highlights the critical nature of substituent placement and potential steric effects. For instance, in the development of inhibitors for the Epidermal Growth Factor Receptor (EGFR), the removal of a methoxy group that could cause steric hindrance with a proline residue (Pro794) in the binding site led to an improvement in inhibitory activity. acs.org This suggests that for derivatives of this compound, the orientation of the 2-methoxy group must be such that it avoids unfavorable interactions with amino acid residues in the target's binding site.

Design Principles for Modulating Biological Potency and Selectivity

The rational design of this compound derivatives with enhanced potency and selectivity hinges on a detailed understanding of their structure-activity relationships (SAR). Medicinal chemistry campaigns focusing on analogous scaffolds have established several key principles for modulating the biological profile of these molecules.

Modulating Potency: The potency of derivatives can be systematically improved by strategic modifications to the core structure. Key strategies include:

Substitution on the Piperidine Nitrogen: The N1 position of the piperidine ring is a common point for modification to enhance potency. Attaching various functional groups can lead to new interactions within the binding site. For example, in a series of 3-(piperidin-4-ylmethoxy)pyridine compounds developed as Lysine Specific Demethylase 1 (LSD1) inhibitors, modifications at this position with different benzyl (B1604629) and other aromatic groups led to significant variations in potency. nih.gov

Core Structure Modification: The pyridine core itself is often essential for activity. In the aforementioned LSD1 inhibitors, replacing the pyridine core with a benzene ring resulted in a compound that was approximately 170-fold less potent, underscoring the importance of the pyridine nitrogen for activity. nih.gov

Linker Modification: The linkage between the core aromatic system and the piperidine ring can be critical. A study on related structures showed that changing an ether (-O-) linkage to an amine (-NH-) was highly unfavorable, causing a great reduction in activity. nih.gov

The following table summarizes the structure-activity relationships for derivatives based on a 3-(piperidin-4-ylmethoxy)pyridine core, illustrating design principles applicable to the this compound scaffold.

| Compound | Core Structure | Linkage | Piperidine Position | LSD1 Ki (μM) |

|---|---|---|---|---|

| Compound A (Analog of 17) | Pyridine | -O- | 4-yl | 0.029 |

| Compound B (Analog of 41) | Benzene | -O- | 4-yl | 4.9 |

| Compound C (Analog of 42) | Pyridine | -O- | 3-yl | 0.650 |

| Compound D (Analog of 43) | Pyridine | -NH- | 4-yl | 1.2 |

Data adapted from studies on 3-(piperidin-4-ylmethoxy)pyridine derivatives as LSD1 inhibitors. nih.gov

Modulating Selectivity: Achieving selectivity for a specific biological target over others is a primary goal in drug design. For kinase inhibitors, a common challenge is achieving selectivity among the highly homologous ATP binding sites of different kinases. nih.gov A successful strategy involves targeting less conserved regions or domains of the target protein. For instance, selective TYK2 inhibitors were developed by designing molecules that specifically target the pseudokinase (JH2) domain, which is more distinct among the JAK family of kinases. nih.gov

For this compound derivatives, selectivity can be engineered by introducing substituents that exploit unique features of the intended target. In the case of LSD1 inhibitors, potent compounds showed excellent selectivity (>160-fold) against the related monoamine oxidase A and B (MAO-A and MAO-B) enzymes. nih.gov This high degree of selectivity is achieved by designing molecules that fit the unique topology of the LSD1 active site while being sterically or electronically mismatched for the active sites of off-target proteins. Therefore, design principles for enhancing selectivity include:

Exploiting Unique Subpockets: Introducing functional groups that can form specific interactions (e.g., hydrogen bonds, hydrophobic interactions) with amino acid residues present only in the target protein's binding site.

Introducing Steric Hindrance: Designing the molecule so that its size or shape prevents it from binding to the more constrained active sites of off-target proteins.

Targeting Allosteric Sites: Developing modulators that bind to allosteric sites, which are often less conserved than the primary active site, can lead to greater selectivity. nih.gov

By systematically applying these design principles, the this compound scaffold can be optimized to yield derivatives with high potency and specificity for a desired biological target.

Applications in Chemical Biology and Future Research Directions

Utilization as a Chemical Biology Probe for Receptor and Enzyme Investigations

While specific studies employing 2-methoxy-4-(piperidin-4-yl)pyridine as a chemical probe are not extensively documented, the core components of the molecule—the substituted pyridine (B92270) and piperidine (B6355638) rings—are integral to numerous compounds used to investigate biological systems. Small molecule modulators are essential as chemical probes for studying the function of enzymes and receptors. nih.gov

For instance, compounds featuring a 3-(piperidin-4-ylmethoxy)pyridine (B1265346) core, a close structural analog, have been developed as potent and selective inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), an important enzyme in epigenetic regulation. nih.gov These inhibitors serve as valuable tools to probe the roles of LSD1 in gene expression and cancer biology. nih.gov Similarly, other pyridine-piperidine derivatives have been synthesized as radiofluorinated probes for imaging the muscarinic acetylcholine (B1216132) receptor M4 (M4), a G-protein coupled receptor implicated in neurological disorders. nih.govnih.gov The development of such probes is crucial for non-invasive imaging techniques like Positron Emission Tomography (PET), facilitating drug development and diagnostics. nih.gov

Given these precedents, the this compound scaffold holds significant promise as a starting point for developing novel chemical probes. Its structure allows for systematic modification to fine-tune affinity and selectivity for a variety of biological targets, including enzymes and receptors, thereby enabling deeper investigation into their physiological and pathological roles.

Role as a Privileged Scaffold or Building Block for Novel Chemical Entity Design

In medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.govmdpi.com The pyridine ring is widely recognized as one such privileged scaffold. mdpi.comrsc.orgpharmablock.comnih.gov It is a key component in numerous FDA-approved drugs, valued for its ability to engage in various intermolecular interactions and its favorable physicochemical properties. rsc.orgrsc.org

The this compound structure combines the privileged pyridine moiety with a piperidine ring, another frequently utilized scaffold in drug design known for its presence in many natural products and synthetic drugs. researchgate.netresearchgate.netmdpi.com This combination of an aromatic, electron-deficient ring (pyridine) with a saturated, three-dimensional, and basic ring (piperidine) creates a versatile building block for constructing libraries of diverse and drug-like molecules. researchgate.netnih.gov The methoxy (B1213986) group provides a hydrogen bond acceptor, while the piperidine nitrogen offers a basic center for ionic interactions and a point for further functionalization. This inherent structural and functional diversity makes the scaffold an attractive template for designing novel chemical entities aimed at a wide array of biological targets. mdpi.comnih.gov

Strategies for Lead Optimization and Derivatization from the this compound Core

Lead optimization is an iterative process in drug discovery that aims to enhance the potency, selectivity, and pharmacokinetic properties of a lead compound. danaher.compatsnap.comnih.gov The this compound core offers multiple vectors for chemical modification to achieve these goals. Common strategies include:

Structure-Activity Relationship (SAR) Analysis: This fundamental approach involves systematically modifying different parts of the molecule to understand how structural changes affect biological activity. patsnap.com For the this compound scaffold, SAR studies on related compounds have shown that modifications at several positions can drastically alter target affinity and selectivity. nih.gov

Modification of the Pyridine Ring: Substituents can be introduced or altered at the unoccupied positions of the pyridine ring. For example, studies on analogous pyridine diamide (B1670390) activators of AMPK demonstrated that placing substituents at the 4-position of the pyridine ring could improve clearance without losing on-target potency. acs.org

Derivatization of the Piperidine Nitrogen: The secondary amine of the piperidine ring is a prime site for derivatization. Alkylation, acylation, or sulfonylation can modulate the compound's basicity, lipophilicity, and ability to form hydrogen bonds, thereby influencing its pharmacokinetic and pharmacodynamic profile.

Substitution on the Piperidine Ring: Adding substituents to the carbon framework of the piperidine ring can introduce steric bulk, alter conformation, and improve metabolic stability. For example, introducing a fluorine atom to the 3-position of a 4-aminopiperidine (B84694) ring in an AMPK activator series successfully reduced metabolic clearance and improved the hERG safety profile by attenuating the basicity of the piperidine nitrogen. acs.org

Bioisosteric Replacement and Scaffold Hopping: These techniques involve replacing a functional group or the core structure with a chemically similar but distinct moiety to improve properties. patsnap.com For the title compound, the methoxy group could be replaced with other small electron-donating groups, or the pyridine ring could be "hopped" to a different heterocyclic system while retaining key binding interactions.

These optimization strategies, often guided by computational modeling, allow for the refinement of the this compound core into drug candidates with improved therapeutic profiles. danaher.compatsnap.com

Emerging Applications in Targeting Specific Biological Pathways and Molecular Targets

The versatility of the pyridine-piperidine framework has led to its exploration in targeting a diverse range of biological pathways implicated in various diseases, particularly cancer and neurological disorders.

Derivatives of this scaffold have shown potent activity against several key molecular targets:

Epigenetic Targets: A notable application is the inhibition of Lysine Specific Demethylase 1 (LSD1), a flavin-dependent monoamine oxidase that plays a crucial role in regulating gene expression through histone demethylation. nih.gov Structurally related 3-(piperidin-4-ylmethoxy)pyridine compounds have been identified as highly potent LSD1 inhibitors, with Kᵢ values as low as 29 nM. These inhibitors competitively block the enzyme, leading to increased levels of histone methylation and potent inhibition of proliferation in leukemia and solid tumor cell lines. nih.gov

Protein Kinases: The pyridine scaffold is a common feature in kinase inhibitors. rsc.org Pyridine-containing compounds have been designed as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two critical receptor tyrosine kinases that drive tumor growth and angiogenesis. nih.gov

Neurological Receptors: The piperidine moiety is a classic component of ligands for central nervous system (CNS) targets. Piperidine and piperazine-based compounds have been successfully developed as high-affinity ligands for Sigma-1 (S1R) and Sigma-2 (S2R) receptors, which are implicated in neurodegenerative diseases, psychiatric disorders, and pain. nih.govrsc.org

Table 1: Biological Targets of Structurally Related Pyridine-Piperidine Scaffolds

| Target Class | Specific Target | Therapeutic Area | Reference |

| Epigenetic Enzyme | Lysine Specific Demethylase 1 (LSD1) | Cancer | nih.gov |

| Receptor Tyrosine Kinase | EGFR / VEGFR-2 | Cancer | nih.gov |

| Neurological Receptor | Sigma-1 Receptor (S1R) | Neurological Disorders | nih.govrsc.org |

| Neurological Receptor | Muscarinic Acetylcholine Receptor M4 (M4) | Neurological Disorders | nih.govnih.gov |

These examples highlight the broad applicability of the this compound scaffold in developing targeted therapies for complex diseases.

Unexplored Biological Targets and Mechanistic Hypotheses for the Scaffold

While research has identified several targets for the pyridine-piperidine scaffold, many potential biological interactions remain unexplored. The structural features of this compound suggest several promising avenues for future investigation.

Hypothesized Target Classes:

G-Protein Coupled Receptors (GPCRs): Beyond the M4 muscarinic receptor, the scaffold's combination of an aromatic system and a basic nitrogen center is a common feature in ligands for a wide range of aminergic GPCRs, such as dopamine (B1211576), serotonin (B10506), and adrenergic receptors. The specific substitution pattern may offer novel selectivity profiles.

Ion Channels: The positively charged piperidinium (B107235) ion at physiological pH could facilitate interactions with the negatively charged vestibules of various ion channels, including potassium channels. For example, hERG blockage is a known safety issue for many basic compounds and could be an important consideration. researchgate.net

Other Kinases: The pyridine motif is a well-established "hinge-binder" in many kinase inhibitors. rsc.org While EGFR and VEGFR have been explored, hundreds of other kinases involved in diseases from inflammation to metabolic disorders could be potential targets. Structurally similar compounds have been reported as inhibitors of Akt kinase, another important target in cancer. nih.gov

Other Epigenetic Proteins: Beyond LSD1, the scaffold could be adapted to target other histone-modifying enzymes like histone acetyltransferases (HATs) or other classes of histone demethylases.

Mechanistic Hypotheses: The key mechanistic feature of the scaffold is likely the interaction of the protonated piperidine nitrogen with an acidic amino acid residue (e.g., aspartate or glutamate) in a target's binding pocket, serving as a strong electrostatic anchor. The pyridine ring can then engage in π-stacking or hydrophobic interactions, while the 2-methoxy group can act as a hydrogen bond acceptor to further orient the molecule and enhance affinity. The relative orientation of these features provides a three-dimensional pharmacophore that can be tailored for selectivity.

Advancements in Synthetic and Computational Methodologies for Future Research

Future exploration of the this compound scaffold will be significantly accelerated by advancements in both chemical synthesis and computational design.

Synthetic Methodologies: Efficient synthesis is key to generating diverse libraries for screening and optimization. Established and emerging methods applicable to this scaffold include:

Multi-step Synthesis from Simple Pyridines: A common approach involves starting with a commercially available substituted pyridine, such as 2-chloropyridine (B119429). A sequence of reactions including nitrogen oxidation, etherification (to install the methoxy group), nitration or halogenation at the 4-position, followed by coupling reactions (e.g., Suzuki or Negishi) and final reduction/deprotection steps can build the final molecule. google.com

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki-Miyaura coupling are powerful tools for joining the pyridine and piperidine (or a precursor) fragments. mdpi.com

Chemoselective Hydrogenation: The pyridine ring can be selectively reduced to a piperidine ring using catalysts like palladium, platinum, or rhodium, often with high stereoselectivity. This allows for the synthesis of complex piperidine derivatives from readily available pyridine precursors. mdpi.comnih.gov

Novel Ring-Forming Reactions: Methodologies that construct the substituted pyridine ring from acyclic precursors provide an alternative route to highly functionalized scaffolds. nih.gov

Computational Methodologies: In silico tools are indispensable for modern drug discovery, enabling more rational and efficient design. patsnap.com

Molecular Docking and Dynamics: These methods predict and analyze the binding mode of a ligand within the active site of a target protein. nih.govrsc.org This provides crucial insights for structure-based design, helping to rationalize SAR and guide the design of more potent and selective derivatives. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR models correlate physicochemical properties of molecules with their biological activities, allowing for the prediction of potency for newly designed compounds. patsnap.com

Pharmacophore Modeling: This approach identifies the key three-dimensional arrangement of chemical features necessary for biological activity, which can be used to screen virtual libraries for new hits.

ADMET Prediction: Computational models that predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for early-stage lead optimization, helping to eliminate compounds with unfavorable pharmacokinetic or safety profiles before costly synthesis and testing. danaher.com

The integration of these advanced synthetic and computational methods will undoubtedly propel the future development of novel therapeutics based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-4-(piperidin-4-yl)pyridine?

Methodological Answer: The synthesis of piperidine-pyridine hybrids typically involves nucleophilic substitution or coupling reactions. For example, analogous compounds (e.g., 2-((4-Chlorophenyl)(piperidin-4-yloxy)methyl)pyridine) are synthesized via stepwise functionalization of pyridine and piperidine precursors under inert conditions. Key steps include:

- Coupling Reactions : Use of dichloromethane as a solvent with NaOH to facilitate nucleophilic attack on halogenated pyridine intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the target compound, followed by recrystallization for ≥99% purity .

- Optimization : Temperature control (e.g., 80°C for cyclization) and catalyst screening (e.g., Pd-based catalysts for cross-couplings) to improve yields .